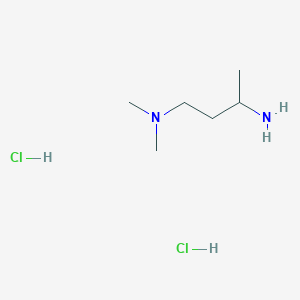![molecular formula C14H27N3 B11733128 hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンは、アミン類に属する有機化合物です。ヘキシル鎖がピラゾール環に結合しており、さらに2-メチルプロピル基が置換されています。
合成方法
合成経路と反応条件
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンの合成は、ピラゾール環の形成、続いてアルキル化反応とアミノ化反応を含む多段階プロセスで達成できます。一般的なアプローチには、次の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、酸性条件下でヒドラジン誘導体と1,3-ジケトンを環化反応させることで合成できます。
アルキル化: ピラゾール環は次に、炭酸カリウムなどの塩基の存在下で2-メチルプロピルブロミドでアルキル化されます。
工業生産方法
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンの工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、高収率と高純度を保証するために、連続フローリアクター、自動合成、精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by alkylation and amination reactions. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction between a hydrazine derivative and a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンは、次のものを含むさまざまな化学反応を受けることができます。
酸化: アミン基は酸化されて対応するニトロソまたはニトロ化合物に変換されます。
還元: ピラゾール環は、水素化条件下で還元されてジヒドロピラゾール誘導体に変換されます。
置換: この化合物は、特にアミン基で求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性条件で使用できます。
還元: 水素ガス存在下でのパラジウムカーボン(Pd/C)などの触媒が一般的に使用されます。
置換: ハロゲン化化合物またはスルホン酸塩は、求核置換反応で脱離基として役立ちます。
主な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: ジヒドロピラゾール誘導体の生成。
置換: 使用した求核試薬に応じて、さまざまな置換アミンの生成。
科学的研究の応用
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンは、科学研究においていくつかの応用があります。
化学: より複雑な分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとして、そして酵素活性を研究するためのプローブとして、その可能性が調査されています。
医学: 抗炎症作用や抗菌作用など、その潜在的な治療効果が検討されています。
工業: そのユニークな構造特性により、ポリマーやコーティングなどの新素材の開発に利用されています。
作用機序
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。ピラゾール環は水素結合とπ-π相互作用に関与できますが、アミン基は負に帯電した部位とイオン結合を形成できます。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生化学経路に影響を与える可能性があります。
類似化合物の比較
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンは、次のなどの他の類似化合物と比較できます。
ヘキシル({[1-(2-メチルプロピル)-1H-イミダゾール-4-イル]メチル})アミン: ピラゾール環ではなくイミダゾール環を持つ、類似の構造。
ヘキシル({[1-(2-メチルプロピル)-1H-トリアゾール-4-イル]メチル})アミン: トリアゾール環を含み、異なる電子特性と反応性を示します。
ヘキシル({[1-(2-メチルプロピル)-1H-ピリジル-4-イル]メチル})アミン: ピリジン環を特徴とし、さまざまな種類の化学反応に関与できます。
ヘキシル({[1-(2-メチルプロピル)-1H-ピラゾール-4-イル]メチル})アミンの独自性は、その特定の置換パターンと、独特の化学的および生物学的特性を付与するピラゾール環の存在にあります。
類似化合物との比較
Hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
Hexyl({[1-(2-methylpropyl)-1H-imidazol-4-yl]methyl})amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Hexyl({[1-(2-methylpropyl)-1H-triazol-4-yl]methyl})amine: Contains a triazole ring, offering different electronic properties and reactivity.
Hexyl({[1-(2-methylpropyl)-1H-pyridyl-4-yl]methyl})amine: Features a pyridine ring, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H27N3 |
|---|---|
分子量 |
237.38 g/mol |
IUPAC名 |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-4-5-6-7-8-15-9-14-10-16-17(12-14)11-13(2)3/h10,12-13,15H,4-9,11H2,1-3H3 |
InChIキー |
OVWXYJBNVRYUNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNCC1=CN(N=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
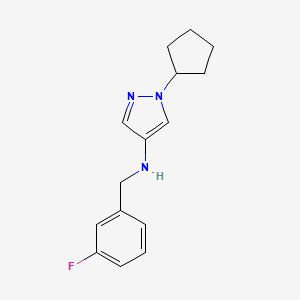
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
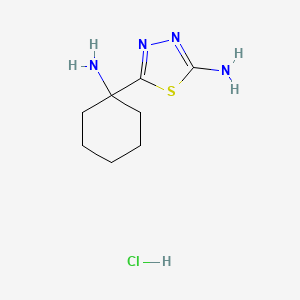
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
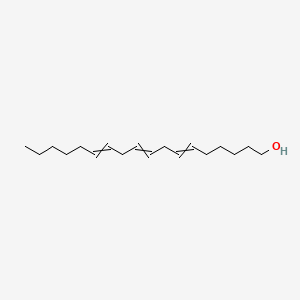
![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
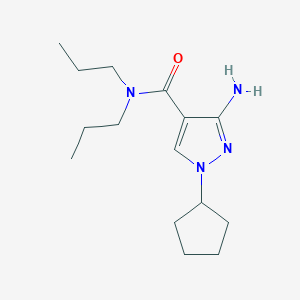
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
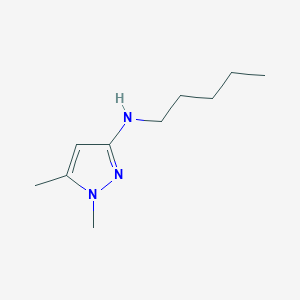
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
